molecular formula C20H14N4OS3 B2707859 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1043167-42-5

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No. B2707859
M. Wt: 422.54
InChI Key: VIVLBFQTMLPKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Imidazo[1,2-a]pyridine based deep-blue emitter :

  • Imidazol-4-ones :

  • Material-specific binding peptides (MBPs) :

    • Application: MBPs have diverse applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
    • Method: Progress has been fueled by advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
    • Results: MBPs have transformative power for various industrial applications, including detecting and quantifying microplastics in high throughput, distinguishing microplastics from other environmental particles, and thereby assisting to close an analytical gap in food safety and monitoring of environmental plastic pollution .
  • Nanozymes :

    • Application: Nanozymes are capturing tremendous attention due to their high stability and low cost. They have enzyme-mimetic activities that can proceed with the catalytic reactions of natural enzymes .
    • Method: The enzyme-mimetic activities of nanozymes can be regulated by multiple factors, such as the chemical state of metal ion, pH, hydrogen peroxide (H2O2), and glutathione (GSH) level .
    • Results: Over the past decade, multi-functional nanozymes have been developed for various biomedical applications .
  • Polymeric Carbon Nitride :

    • Application: Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that has applications ranging from photocatalysis and photoelectrochemistry .
    • Method: The unusual properties of CN, along with its facile synthesis from abundant and inexpensive starting materials, make it an attractive material for these applications .
    • Results: The specific results or outcomes would depend on the specific application and experimental conditions .
  • Imidazo[1,2-a]pyridine Derivatives :

    • Application: Imidazo[1,2-a]pyridine derivatives have been used as blue-emitting materials in organic light-emitting diodes (OLEDs) .
    • Method: The optical and electrochemical properties of these materials are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
    • Results: The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS3/c1-12-17(28-19(21-12)16-3-2-9-26-16)18(25)22-14-6-4-13(5-7-14)15-11-24-8-10-27-20(24)23-15/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLBFQTMLPKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.